molecular formula C17H37N B136281 N-Methylhexadecylamine CAS No. 13417-08-8

N-Methylhexadecylamine

Cat. No. B136281
CAS RN: 13417-08-8
M. Wt: 255.5 g/mol
InChI Key: IHFXMTOFDQKABX-UHFFFAOYSA-N
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Description

N-Methylhexadecylamine is a type of N-alkylamine where the alkyl group is a hexadecyl chain and the nitrogen atom is methylated. This compound is part of a broader class of N-methyl- and N-alkylamines that are significant in various industrial and academic applications due to their presence in many life-science molecules and their role in biological activities .

Synthesis Analysis

The synthesis of N-Methylhexadecylamine can be achieved through reductive amination processes. One such method involves the use of nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts. This approach starts with nitroarenes or amines and uses aqueous formaldehyde or aldehydes in the presence of formic acid, allowing for the synthesis of various N-methyl- and N-alkylamines . Another synthesis route involves the reaction of 1,1-carbonyldiimidazole (CDI) with MeNH3Cl to produce N-methyl carbamoylimidazole, which can then react with nucleophiles to form N-methylureas, carbamates, and thiocarbamates .

Molecular Structure Analysis

While the specific molecular structure of N-Methylhexadecylamine is not detailed in the provided papers, insights can be drawn from related compounds. For example, the molecular structure of N-methyldisilylamine has been determined by electron diffraction, revealing coplanar heavy atoms and specific bond lengths . Similarly, the structures of various N-methylhydroxylamines have been studied, showing increases in N-O bond lengths with methyl substitution .

Chemical Reactions Analysis

N-Methylhexadecylamine may undergo various chemical reactions typical of amines. For instance, N-alkyl carbamoylimidazoles, which can be synthesized from similar N-methyl compounds, react with nucleophiles to form ureas, carbamates, and thiocarbamates . Additionally, N-methylhydroxylamine, a related compound, is an intermediate for the synthesis of phenylmethoxyureas and can be synthesized by electroreduction of nitromethane .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methylhexadecylamine are not explicitly discussed in the provided papers. However, the properties of similar long-chain N-nitroso-N-methylalkylamines have been studied, including their detection in various commercial products using gas-liquid chromatography . The chromatographic properties of related compounds, such as N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide, have also been explored, demonstrating excellent stereoselectivity for the resolution of optical isomers .

Scientific Research Applications

Synthesis and Chemical Applications

  • Reductive Amination Process : N-Methylhexadecylamine is synthesized using reductive amination with cobalt oxide nanoparticles. This process is significant for producing N-alkylamines, which are key in various life-science molecules (Senthamarai et al., 2018).

Applications in Surfactant and Micelle Behavior

  • Surfactant Studies : N-Methylhexadecylamine is used in the preparation of anionic gemini surfactants. Its behavior in different counter-ions and the impact on micelle behavior is studied, highlighting its role in surface science and potential industrial applications (Kumar & Tyagi, 2015).

Pharmaceutical and Medicinal Chemistry

  • Inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Compounds including N-Methylhexadecylamine have been evaluated as potential inhibitors of AChE and BChE, which are enzymes with significant roles in neurodegenerative diseases. This research is pivotal for developing new therapeutic agents (Houngbedji et al., 2023).

Environmental and Toxicological Research

  • Degradation in Water Treatment : Studies on N-Nitrosodiethylamine, a compound related to N-Methylhexadecylamine, focus on degradation methods in water treatment, such as UV irradiation. This research has implications for environmental safety and public health (Xu et al., 2010).

Organic Synthesis

  • Synthesis of Heterocycles : N-Methyl-O-tosylhydroxylamine, related to N-Methylhexadecylamine, is utilized in the synthesis of heterocycles, demonstrating its utility in organic synthesis and potential pharmaceutical applications (John et al., 2007).

Genotoxicity Studies

  • Study of Genotoxic Effects : Research involving N-Nitrosodiethylamine provides insights into the genotoxic effects of related compounds, contributing to the understanding of chemical-induced genetic alterations (Aiub et al., 2011).

Safety And Hazards

N-Methylhexadecylamine is a chemical compound that needs to be handled with care. It’s important to use personal protective equipment, avoid breathing vapors, mist, or gas, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

N-methylhexadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-2/h18H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFXMTOFDQKABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158579
Record name N-Methylhexadecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylhexadecylamine

CAS RN

13417-08-8
Record name N-Methyl-1-hexadecanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13417-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylhexadecylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013417088
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Record name N-Methylhexadecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylhexadecylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
N Kumar, R Tyagi - International Journal of Industrial Chemistry, 2015 - Springer
… N-methylhexadecylamine has been prepared using green solvent. It is well reported in literature that salts significantly affect the micelle behavior of surfactants. Therefore, for better …
Number of citations: 14 link.springer.com
E Kamp, G Eisenbrand - Food and chemical toxicology, 1991 - Elsevier
… N-Nitroso-N-methyldodecylamine, N-nitroso-N-methyltetradecylamine and N-nitroso-N-methylhexadecylamine are detected by gas-liquid chromatography using a Thermal Energy …
Number of citations: 10 www.sciencedirect.com
N Parris, JK Weil, WM Linfield - Journal of the American Oil Chemists …, 1973 - Springer
… This was prepared from N-methylhexadecylamine by the same procedure as described above for the monosulfopropylated primary amine, and it gave the expected elemental analysis …
Number of citations: 71 link.springer.com
TA Foglia, G Maerker - Journal of the American Oil Chemists' Society, 1969 - Springer
The photolytic rearrangement of N-chloroamines derived from secondary fatty amines, such as N-methyloctadecylamine, has been investigated. The intermediate δ- or ε-chloroamines, …
Number of citations: 2 link.springer.com
STJ Droge, JM Armitage, JA Arnot… - Environmental …, 2021 - Wiley Online Library
… 8200 L kg –1 , respectively, for the 1 amines tridecylamine (P13) and hexadecylamine (P16), the 3 amine N,N-dimethyltetradecylamine (T14), and the 2 amine N-methylhexadecylamine …
Number of citations: 12 setac.onlinelibrary.wiley.com
B Dhanabalan, G Biffi, A Moliterni, V Olieric… - Advanced …, 2021 - Wiley Online Library
… In the case of the N-methyltetradecylamine, N-methylhexadecylamine, and N-methyloctadecylamine, the powders were dissolved in acetone by sonication for a minute prior to injection. …
Number of citations: 23 onlinelibrary.wiley.com
A Kierkegaard, C Chen, JM Armitage… - Environmental …, 2020 - ACS Publications
Bioaccumulation assessment is important for cationic surfactants in light of their use in a wide variety of consumer products and industrial processes. Because they sorb strongly to …
Number of citations: 22 pubs.acs.org
D Tikariha, N Singh, ML Satnami, KK Ghosh… - Colloids and Surfaces A …, 2012 - Elsevier
… N-(2-hydroxyethyl)-N-methylhexadecylamine (24 g, 80 mM) was dissolved in anhydrous acetone and the resulting solution was transferred under Argon in a three necked round bottom …
Number of citations: 33 www.sciencedirect.com
M Valls, JM Bayona - Fresenius' journal of analytical chemistry, 1991 - Springer
The electronic impact (EI) and positive ion chemical ionization (PICI) mechanisms of a variety of environmental relevant secondary and tertiary trialkylamines (TAMs) (NR 1 R 2 R 3 , …
Number of citations: 14 link.springer.com
T Kawai, H Nishihara, K Aramaki - Journal of the Electrochemical …, 1996 - iopscience.iop.org
Polarization and impedance measurements were carried out on an iron electrode in an anhydrous methanol solution of and containing organic corrosion inhibitors. They were …
Number of citations: 32 iopscience.iop.org

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